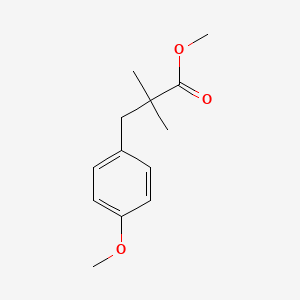
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a dimethylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)-2,2-dimethylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2,2-dimethylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 3-(4-nitrophenyl)-2,2-dimethylpropanoate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Propriétés
Numéro CAS |
14248-23-8 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,12(14)16-4)9-10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3 |
Clé InChI |
FVJXNWMUPIHTGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


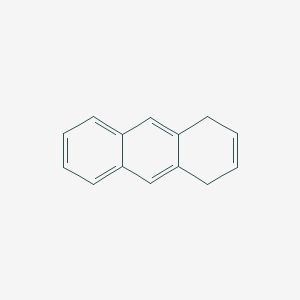
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
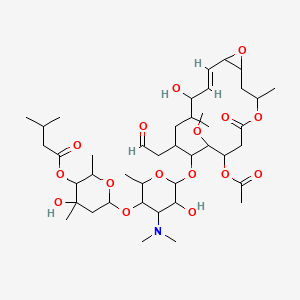
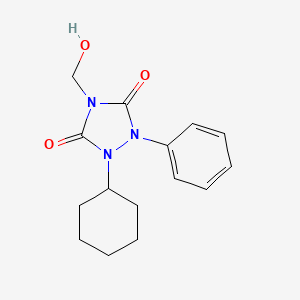
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
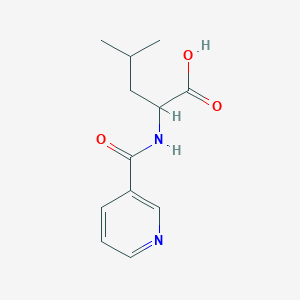
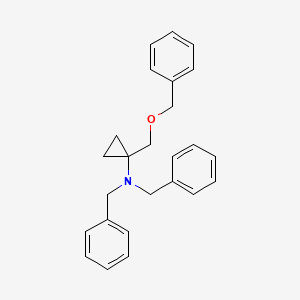
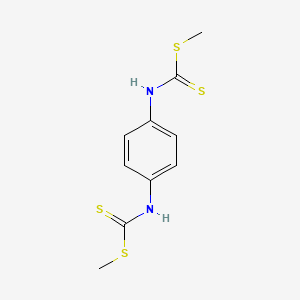
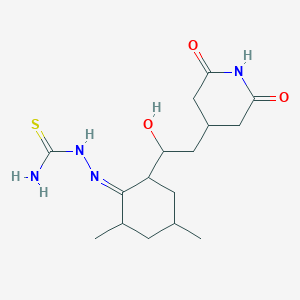
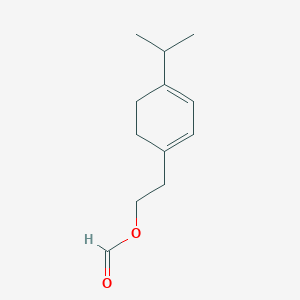
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
